Butirato de sodio ciclohexano

Descripción general

Descripción

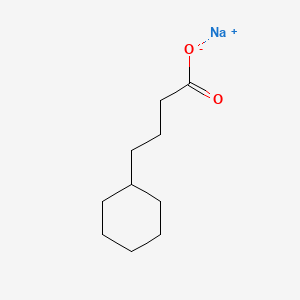

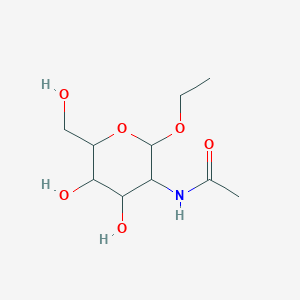

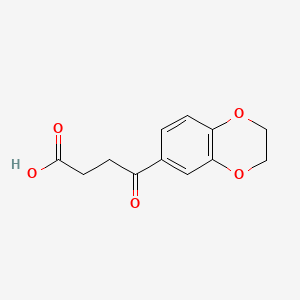

Cyclohexanebutanoic acid, sodium salt, also known as Sodium cyclohexanebutyrate, is a chemical compound with the molecular formula C10H17NaO2 . It is used in laboratory settings .

Molecular Structure Analysis

The molecular structure of Cyclohexanebutanoic acid, sodium salt consists of a cyclohexane ring attached to a butanoic acid group, which is then ionically bonded to a sodium atom . The average mass of the molecule is 192.230 Da .Physical and Chemical Properties Analysis

Cyclohexanebutanoic acid, sodium salt is a powder . It decomposes at a temperature of 264°C . The molecular weight of the compound is 192.23 g/mol .Aplicaciones Científicas De Investigación

Desarrollo de Bioplásticos

Investigadores de la Universidad de Saskatchewan han desarrollado un bioplástico que puede absorber fosfato del agua, el cual luego se puede utilizar como fertilizante. Esta aplicación utiliza las propiedades del butirato de sodio ciclohexano para abordar las preocupaciones ambientales y las necesidades agrícolas .

Salud Intestinal e Inmunidad

El this compound ha sido descrito como una potente molécula pro-resolución significativa para mantener la inmunidad intestinal y apoyar la función de la barrera intestinal. Juega un papel en la regulación de la desacetilasa de histonas (HDAC), la cual tiene numerosos roles sistémicos, incluyendo efectos antiinflamatorios .

Tratamiento de la Enfermedad Inflamatoria Intestinal (EII)

Un estudio indicó que la suplementación con butirato de sodio mejoró significativamente los resultados clínicos en pacientes con EII. Esto sugiere que el this compound podría tener aplicaciones terapéuticas en el manejo de la enfermedad de Crohn y la colitis ulcerosa mediante la administración oral junto con la terapia convencional .

Regulación Metabólica

La investigación ha demostrado que el butirato puede absorberse en la vena porta e interactuar con los procesos importantes del cuerpo huésped como la homeostasis de la glucosa, el metabolismo de los lípidos y la inflamación intestinal. Los estudios in vitro e in vivo demuestran efectos antiinflamatorios, antioxidantes, antiobesidad y de regulación metabólica del butirato .

Safety and Hazards

Mecanismo De Acción

Target of Action

Sodium cyclohexanebutyrate, also known as Cyclohexanebutanoic acid, sodium salt or Sodium 4-cyclohexylbutyrate, primarily targets the G-protein coupled receptors (GPCRs) in the body . These receptors play a crucial role in transmitting signals from outside the cell to the inside, thereby influencing cellular responses .

Mode of Action

Sodium cyclohexanebutyrate interacts with its targets, the GPCRs, by binding to them and triggering a series of biochemical reactions . This interaction results in the inhibition of histone deacetylase (HDAC), leading to changes in gene expression . The compound’s action on these targets can lead to various cellular responses, including cell growth inhibition, cell differentiation, and apoptosis .

Biochemical Pathways

Sodium cyclohexanebutyrate affects several biochemical pathways. It is known to play a role in energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, and neural signaling . The compound’s action on these pathways can lead to various downstream effects, including the regulation of immune-inflammatory responses and kidney injury .

Pharmacokinetics

The pharmacokinetics of Sodium cyclohexanebutyrate involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the bioavailability of the compound can be influenced by these properties .

Result of Action

The molecular and cellular effects of Sodium cyclohexanebutyrate’s action are diverse. At the molecular level, it can cause changes in gene expression by inhibiting HDAC . At the cellular level, it can induce cell differentiation, inhibit cell growth, and trigger apoptosis . These effects can have significant implications for the treatment of various diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium cyclohexanebutyrate. For instance, the compound’s action can be influenced by the presence of other molecules in the body, such as dietary fibers or resistant starch . Additionally, the compound’s efficacy and stability can be affected by factors such as pH, temperature, and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

Cyclohexanebutanoic acid, sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and acyl-CoA dehydrogenase. These interactions facilitate the conversion of cyclohexanebutanoic acid, sodium salt into its active forms, which can then participate in metabolic pathways . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either activation or inhibition of the enzyme’s activity.

Cellular Effects

Cyclohexanebutanoic acid, sodium salt has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, cyclohexanebutanoic acid, sodium salt can alter cellular metabolism by acting as a substrate for energy production pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of cyclohexanebutanoic acid, sodium salt involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . For instance, it may inhibit histone deacetylases, leading to changes in chromatin structure and subsequent alterations in gene expression. These molecular interactions are crucial for understanding the compound’s effects on cellular functions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexanebutanoic acid, sodium salt can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that cyclohexanebutanoic acid, sodium salt remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of cyclohexanebutanoic acid, sodium salt vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including liver damage and oxidative stress. Understanding the dosage-dependent effects of cyclohexanebutanoic acid, sodium salt is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

Cyclohexanebutanoic acid, sodium salt is involved in several metabolic pathways, including fatty acid metabolism and energy production. It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase, which are crucial for the activation and oxidation of fatty acids . These interactions influence the metabolic flux and levels of metabolites within the cell, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of cyclohexanebutanoic acid, sodium salt within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by fatty acid transport proteins and is distributed within various cellular compartments . Its localization and accumulation within cells can influence its activity and function, making it important to understand these processes for effective application.

Subcellular Localization

Cyclohexanebutanoic acid, sodium salt is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclohexanebutanoic acid, sodium salt involves the reaction of Cyclohexanecarboxylic acid with Butanoyl chloride in the presence of a base to form Cyclohexanebutanoic acid. The resulting acid is then neutralized with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Cyclohexanecarboxylic acid", "Butanoyl chloride", "Base (such as triethylamine or pyridine)", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclohexanecarboxylic acid is dissolved in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Butanoyl chloride is added dropwise to the solution while stirring.", "Step 3: A base, such as triethylamine or pyridine, is added to the reaction mixture to catalyze the reaction.", "Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 5: The resulting Cyclohexanebutanoic acid is extracted from the reaction mixture using a suitable solvent, such as ethyl acetate or diethyl ether.", "Step 6: The extracted acid is then neutralized with sodium hydroxide to form the sodium salt.", "Step 7: The sodium salt is purified by recrystallization or other suitable methods." ] } | |

Número CAS |

61886-29-1 |

Fórmula molecular |

C10H18NaO2 |

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

sodium;4-cyclohexylbutanoate |

InChI |

InChI=1S/C10H18O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |

Clave InChI |

SIRJCOVJOZIMDZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCC(=O)[O-].[Na+] |

SMILES canónico |

C1CCC(CC1)CCCC(=O)O.[Na] |

| 61886-29-1 | |

Pictogramas |

Irritant |

Números CAS relacionados |

4441-63-8 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)